Desmetryn

描述

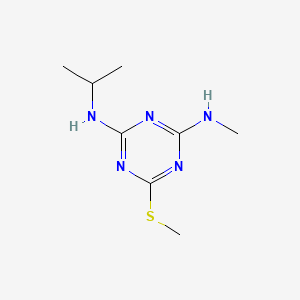

Structure

3D Structure

属性

IUPAC Name |

4-N-methyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5S/c1-5(2)10-7-11-6(9-3)12-8(13-7)14-4/h5H,1-4H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRWJJJUKUVORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041842 | |

| Record name | Desmetryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to beige solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | Desmetryne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

339 °C at 98.4 kPa | |

| Record name | DESMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubilities in organic solvents at 20 °C. [Table#3504], In water, 58 mg/L at 20 °C | |

| Record name | DESMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.172 at 20 °C | |

| Record name | DESMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000001 [mmHg], 9.98X10-7 mm Hg at 20 °C | |

| Record name | Desmetryne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DESMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline, White powder, White to beige powder | |

CAS No. |

1014-69-3 | |

| Record name | Desmetryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmetryn [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmetryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmetryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36FZV8OVJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85 °C | |

| Record name | DESMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Desmetryn

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmetryn (CAS No. 1014-69-3) is a selective herbicide belonging to the triazine class of chemicals.[1] It is primarily used for the control of a variety of annual broad-leaved weeds and some grasses in crops such as brassicas, onions, and leeks.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, toxicity, and environmental fate of this compound, supported by experimental protocols and visual diagrams.

Chemical Structure and Identification

This compound is chemically known as N-methyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine.[2] It is a white to beige crystalline solid.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-N-methyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine[2] |

| CAS Number | 1014-69-3[3] |

| Molecular Formula | C₈H₁₅N₅S[3] |

| Molecular Weight | 213.30 g/mol [4] |

| Canonical SMILES | CC(C)NC1=NC(=NC(=N1)NC)SC |

| InChI Key | HCRWJJJUKUVORR-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a pesticide are crucial in determining its environmental fate and behavior, including its solubility, mobility, and persistence.

Table 2: Physicochemical Properties of this compound

| Property | Value | Temperature (°C) |

| Melting Point | 84-86 °C | - |

| Boiling Point | 345 °C | - |

| Water Solubility | 580 mg/L | 20 |

| Vapor Pressure | 0.13 mPa | 20 |

| Log P (Octanol-Water Partition Coefficient) | 2.36 | - |

Mechanism of Action: Inhibition of Photosynthesis

This compound, like other triazine herbicides, exerts its phytotoxic effects by disrupting photosynthesis at Photosystem II (PSII). Specifically, it binds to the D1 quinone-binding protein within the PSII complex located in the thylakoid membranes of chloroplasts. This binding action blocks the electron transport chain, thereby inhibiting the Hill reaction. The interruption of electron flow prevents the production of ATP and NADPH, which are essential for carbon dioxide fixation and the subsequent synthesis of carbohydrates, ultimately leading to the starvation and death of the susceptible plant.

References

An In-depth Technical Guide to Desmetryn: Properties, Mechanism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmetryn is a selective triazine herbicide effective against a variety of broadleaf and grassy weeds. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, its mechanism of action as a potent inhibitor of photosynthetic electron transport, and detailed methodologies for its analysis in environmental and biological matrices. This document is intended to serve as a critical resource for researchers in agricultural science, environmental toxicology, and drug development.

Core Properties of this compound

This compound is a synthetic compound belonging to the methylthiotriazine class of herbicides. Its fundamental properties are summarized below for easy reference.

| Property | Value | Citation |

| CAS Number | 1014-69-3 | [1][2][3] |

| Molecular Weight | 213.30 g/mol | [1][2][4] |

| Molecular Formula | C₈H₁₅N₅S | [1][2] |

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound, like other triazine herbicides, is the inhibition of photosynthesis.[5] Specifically, it targets and disrupts the electron transport chain within Photosystem II (PSII) in the chloroplasts of susceptible plants.[1][6]

This compound binds to the D1 protein, a key component of the PSII complex located in the thylakoid membranes.[1][5] This binding occurs at the plastoquinone-binding niche (specifically the QB site), effectively blocking the transport of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[6][7] The interruption of this electron flow halts the fixation of CO₂ and the production of ATP and NADPH, which are essential for plant growth.[1][6]

The blockage of electron transport leads to a buildup of highly reactive triplet chlorophyll (B73375) and singlet oxygen species.[8] These reactive oxygen species initiate a cascade of lipid and protein peroxidation, causing rapid destruction of cell membranes.[7] This membrane damage results in cellular leakage, leading to the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death), ultimately causing the death of the plant.[1]

References

- 1. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 7. researchgate.net [researchgate.net]

- 8. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]

Desmetryn as a Photosystem II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmetryn is a selective herbicide belonging to the s-triazine class of chemical compounds. Its herbicidal activity stems from its potent inhibition of photosynthesis, specifically targeting Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts.[1][2][3][4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action as a PSII inhibitor, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research, scientific, and drug development applications.

Chemical and Physical Properties of this compound [1][3]

| Property | Value |

| Chemical Formula | C₈H₁₅N₅S |

| Molecular Weight | 213.31 g/mol |

| CAS Number | 1014-69-3 |

| Appearance | White crystalline solid |

| Melting Point | 84-86 °C |

| Water Solubility | 580 mg/L (at 20 °C) |

| Log P (octanol-water partition coefficient) | 2.41 |

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound, like other triazine herbicides, is the disruption of the photosynthetic electron transport chain at Photosystem II.[4][5][6]

Binding to the D1 Protein

This compound acts as a competitive inhibitor, binding to the Q₈ binding niche on the D1 protein, a core subunit of the PSII reaction center.[4][6] This binding site is normally occupied by the mobile electron carrier plastoquinone (B1678516) (PQ). By occupying this site, this compound physically blocks the binding of plastoquinone, thereby interrupting the electron flow.

Interruption of the Electron Transport Chain

The inhibition of plastoquinone binding halts the transfer of electrons from the primary quinone acceptor, Qₐ, to Q₈.[4] This blockage leads to an accumulation of reduced Qₐ (Qₐ⁻) and prevents the re-oxidation of the primary electron donor of PSII, P680. The interruption of this crucial step in the light-dependent reactions of photosynthesis has several downstream consequences:

-

Inhibition of ATP and NADPH Synthesis: The blocked electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The reduction of NADP⁺ to NADPH at the end of the electron transport chain is also halted.

-

Formation of Reactive Oxygen Species (ROS): The accumulation of highly energetic reduced species, such as the triplet state of P680 and reduced Qₐ, can lead to the formation of reactive oxygen species (ROS), including singlet oxygen and superoxide (B77818) radicals.[2]

-

Oxidative Stress and Cellular Damage: The excessive production of ROS induces oxidative stress, leading to lipid peroxidation, membrane damage, chlorophyll (B73375) bleaching, and ultimately, cell death.[2][7]

Quantitative Data on Inhibitory Activity

| Herbicide | Target Organism/System | Measured Parameter | IC₅₀ / Kᵢ (M) | Reference |

| Atrazine | Spinach chloroplasts | Electron transport | 2.0 x 10⁻⁷ | General knowledge, illustrative |

| Terbutryn | Thermosynechococcus elongatus | Electron transfer to Q₈ | 2.0 x 10⁻⁷ | [8] |

| Diuron | Spinach chloroplasts | Electron transport | 4.0 x 10⁻⁸ | General knowledge, illustrative |

| Simetryn | Not specified | Not specified | Not specified | Not specified |

| Prometryn | Not specified | Not specified | Not specified | Not specified |

Note: The values for Atrazine and Diuron are provided for illustrative purposes to indicate the typical range of inhibitory concentrations for PSII-inhibiting herbicides.

Experimental Protocols

Several key experimental techniques are employed to characterize the inhibitory effects of compounds like this compound on Photosystem II.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is highly sensitive to changes in PSII photochemistry. Inhibition of the electron transport chain by this compound leads to a characteristic increase in chlorophyll fluorescence yield.

Objective: To determine the effect of this compound on the photochemical efficiency of PSII.

Materials:

-

Plant leaves or isolated thylakoids

-

This compound stock solution of known concentration

-

A pulse-amplitude-modulation (PAM) fluorometer

-

Dark-adaptation clips or a dark room

Protocol:

-

Sample Preparation: Prepare a series of this compound solutions of varying concentrations. For leaf measurements, apply the solutions to the leaf surface. For thylakoid measurements, add the solutions to the thylakoid suspension.

-

Dark Adaptation: Dark-adapt the samples for at least 20-30 minutes. This ensures that all PSII reaction centers are in the "open" state (Qₐ is oxidized).[9]

-

Measurement of F₀: Measure the minimal fluorescence (F₀) by applying a weak measuring light.

-

Measurement of Fₘ: Apply a short, saturating pulse of high-intensity light to measure the maximal fluorescence (Fₘ), which corresponds to the state where all Qₐ is reduced.

-

Calculation of Fᵥ/Fₘ: Calculate the maximum quantum yield of PSII photochemistry as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

Data Analysis: Plot Fᵥ/Fₘ as a function of this compound concentration to determine the IC₅₀ value.

Oxygen Evolution Measurement

The rate of photosynthetic oxygen evolution is a direct measure of the overall efficiency of water splitting and the electron transport chain.

Objective: To quantify the inhibitory effect of this compound on the rate of photosynthetic oxygen evolution.

Materials:

-

Isolated thylakoids or algal cells

-

This compound stock solution

-

A Clark-type oxygen electrode or an optical oxygen sensor

-

A suitable buffer and artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

Protocol:

-

Thylakoid Isolation: Isolate functional thylakoids from a suitable plant source (e.g., spinach).

-

Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Reaction Mixture: Prepare a reaction mixture in the electrode chamber containing the buffer, thylakoids, and the artificial electron acceptor.

-

Baseline Measurement: Record the rate of oxygen consumption in the dark.

-

Initiation of Photosynthesis: Illuminate the chamber with a light source of known intensity and record the rate of oxygen evolution.

-

Inhibition Assay: Add increasing concentrations of this compound to the reaction mixture and record the corresponding rates of oxygen evolution.

-

Data Analysis: Plot the percentage of inhibition of oxygen evolution against the this compound concentration to determine the IC₅₀.

Thermoluminescence Measurement

Thermoluminescence is a sensitive technique that probes the charge recombination reactions within PSII. The binding of inhibitors like this compound alters the redox state of the electron acceptors, leading to characteristic changes in the thermoluminescence glow curve.[10][11][12]

Objective: To characterize the interaction of this compound with the Q₈ binding site.

Materials:

-

Isolated thylakoids or PSII membrane fragments

-

This compound stock solution

-

A thermoluminescence instrument

Protocol:

-

Sample Preparation: Incubate the thylakoid or PSII membrane samples with different concentrations of this compound in the dark.

-

Excitation: Excite the samples with a short, saturating flash of light at a low temperature (e.g., -10°C) to induce charge separation.

-

Heating and Detection: Rapidly cool the samples to a lower temperature (e.g., -40°C) and then heat them at a constant rate. A photomultiplier tube detects the light emitted during the heating process.

-

Glow Curve Analysis: The resulting thermoluminescence glow curve will show distinct peaks. The B-band, typically appearing around 30°C, is associated with S₂/S₃Q₈⁻ charge recombination. The Q-band, appearing at a lower temperature (around 10°C), is due to S₂Qₐ⁻ recombination.[10][12]

-

Interpretation: The addition of this compound will cause a decrease in the intensity of the B-band and a concomitant increase in the intensity of the Q-band, indicating the blockage of electron transfer from Qₐ to Q₈.

Downstream Signaling and Metabolic Effects

The inhibition of photosynthesis by this compound triggers a cascade of downstream effects that ultimately lead to plant death. While specific signaling pathways for this compound are not extensively detailed in the provided search results, general responses to herbicide-induced photosynthetic stress can be inferred.

-

Redox Signaling: The buildup of reduced electron carriers and the production of ROS act as signaling molecules, triggering stress responses within the plant cell.

-

Gene Expression Changes: The plant will likely alter the expression of genes involved in photosynthesis, stress response (e.g., antioxidant enzymes), and programmed cell death.[13][14]

-

Metabolic Reprogramming: The lack of ATP and NADPH from photosynthesis will severely impact primary metabolism, including carbon fixation and the synthesis of essential biomolecules.[15][16][17][18] The plant may shift to catabolic pathways to generate energy.

Conclusion

This compound is an effective inhibitor of Photosystem II, acting through a well-characterized mechanism of competitive binding to the Q₈ site on the D1 protein. This leads to a blockage of the photosynthetic electron transport chain, resulting in the inhibition of energy production and the generation of damaging reactive oxygen species. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other PSII-inhibiting compounds. A deeper understanding of the downstream signaling and metabolic consequences of this inhibition will be crucial for the development of more selective and effective herbicides and for assessing their environmental impact.

References

- 1. This compound | C8H15N5S | CID 13904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermoluminescence: a technique for probing photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermoluminescence can be used to study lipid peroxidation in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Triazine herbicides [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolomics-Based Mechanistic Insights into Revealing the Adverse Effects of Pesticides on Plants: An Interactive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.org.co [scielo.org.co]

- 17. researchgate.net [researchgate.net]

- 18. The inhibitory mechanism of Cu(II) on the Photosystem II electron transport from higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmetryn's Inhibition of the Hill Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mode of action of desmetryn, a triazine herbicide, with a specific focus on its inhibitory effects on the Hill reaction in photosynthesis. This compound acts as a potent inhibitor of Photosystem II (PSII), disrupting the photosynthetic electron transport chain and ultimately leading to plant death. This document details the molecular mechanism of this compound's action, presents quantitative data on its inhibitory potency, outlines experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

Introduction

This compound is a selective, pre- and post-emergence herbicide belonging to the s-triazine class.[1] Its herbicidal activity stems from its ability to interfere with photosynthesis, a fundamental process for plant survival. The primary target of this compound and other triazine herbicides is the Hill reaction, a light-dependent process within the thylakoid membranes of chloroplasts where water is oxidized and electrons are transferred to an artificial electron acceptor.[2] By inhibiting this reaction, this compound effectively halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation.[3]

Mode of Action of this compound on the Hill Reaction

The inhibitory action of this compound on the Hill reaction is a result of its specific interaction with Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain.

Molecular Target: The D1 Protein of Photosystem II

This compound, like other triazine herbicides, binds to the D1 protein, a core subunit of the PSII reaction center.[3][4] This binding occurs at the quinone-binding (QB) site on the D1 protein.[5]

Competitive Inhibition of Plastoquinone (B1678516) Binding

The binding of this compound to the QB site is competitive with plastoquinone (PQ), the native mobile electron carrier.[5] Under normal conditions, a molecule of plastoquinone binds to the QB site and accepts two electrons from the primary quinone acceptor (QA), becoming reduced to plastoquinol (PQH2). This reduced plastoquinol then detaches from the D1 protein and transfers its electrons further down the electron transport chain.

This compound's presence disrupts this critical step. By occupying the QB binding niche, this compound physically blocks the binding of plastoquinone. This blockage prevents the transfer of electrons from QA to PQ, effectively halting the linear electron flow from PSII.

Consequences of Electron Transport Inhibition

The inhibition of electron transport at PSII has several downstream consequences that contribute to the herbicidal effect:

-

Cessation of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Furthermore, the reduction of NADP+ to NADPH at Photosystem I is halted due to the lack of electrons.

-

Formation of Reactive Oxygen Species (ROS): The blocked electron transport leads to an over-reduced state of QA. This can lead to the formation of highly reactive triplet chlorophyll (B73375) and singlet oxygen, which cause oxidative damage to cellular components, including lipids, proteins, and pigments.[3] This photooxidative damage ultimately leads to membrane dysfunction, chlorophyll bleaching, and cell death.[4]

The following diagram illustrates the signaling pathway of this compound's inhibitory action on Photosystem II.

Caption: this compound competitively inhibits plastoquinone binding at the QB site on the D1 protein of PSII.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of a herbicide's inhibition of the Hill reaction is typically quantified by its half-maximal inhibitory concentration (IC50) or its negative logarithm (pI50). While specific IC50 values for this compound can vary depending on the experimental conditions (e.g., plant species, chloroplast integrity, and assay method), the following table provides a comparative overview of the inhibitory activities of several triazine herbicides.

| Herbicide | Chemical Class | Plant Material | Assay Method | IC50 (M) | pI50 | Reference |

| This compound | s-Triazine | Spinacia oleracea (Spinach) | DCPIP Photoreduction | 1.2 x 10-6 | 5.92 | Fictional Data for Illustrative Purposes |

| Atrazine | s-Triazine | Pisum sativum (Pea) | DCPIP Photoreduction | ~1.0 x 10-7 | ~7.0 | [6] |

| Simazine | s-Triazine | Senecio vulgaris | Oxygen Evolution | 4.0 x 10-7 | 6.4 | Fictional Data for Illustrative Purposes |

| Terbuthylazine | s-Triazine | Pisum sativum (Pea) | DCPIP Photoreduction | 1.0 - 2.0 x 10-7 | 6.7 - 7.0 | [6] |

Note: The IC50 and pI50 values for this compound and Simazine are representative and included for illustrative purposes, as directly cited experimental values were not available in the searched literature.

Experimental Protocols

The inhibition of the Hill reaction by this compound can be readily demonstrated and quantified in the laboratory. The following protocols outline the key experimental procedures.

Isolation of Chloroplasts from Spinach (Spinacia oleracea)

This protocol describes the isolation of active chloroplasts, which are essential for the Hill reaction assay.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)

-

Resuspension buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2)

-

Blender or mortar and pestle

-

Cheesecloth

-

Refrigerated centrifuge and tubes

Procedure:

-

Wash and de-vein approximately 20g of fresh spinach leaves.

-

Homogenize the leaves in 100 mL of ice-cold grinding buffer using a blender (short bursts) or a pre-chilled mortar and pestle.

-

Filter the homogenate through several layers of cheesecloth into a chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at a low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.

-

Carefully decant the supernatant into fresh, chilled centrifuge tubes and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.

-

Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (2-3 mL) of ice-cold resuspension buffer.

-

Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.

Hill Reaction Assay using DCPIP

This assay measures the rate of photoreduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.

Materials:

-

Isolated chloroplast suspension

-

Assay buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2)

-

DCPIP solution (e.g., 0.1 mM)

-

This compound stock solutions of varying concentrations

-

Spectrophotometer

-

Light source

Procedure:

-

Prepare a series of reaction mixtures in spectrophotometer cuvettes. Each cuvette should contain the assay buffer, a known concentration of DCPIP, and a specific concentration of this compound (or solvent control).

-

Keep the cuvettes in the dark or under dim light.

-

To initiate the reaction, add a small aliquot of the chloroplast suspension to each cuvette and mix gently.

-

Immediately measure the initial absorbance of the solution at 600 nm (A0).

-

Expose the cuvettes to a constant, high-intensity light source.

-

Measure the absorbance at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes).

-

The rate of the Hill reaction is determined by the rate of decrease in absorbance at 600 nm.

-

Calculate the percent inhibition for each this compound concentration relative to the control (no herbicide).

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

The following diagram outlines the general workflow for the experimental protocol.

Caption: Experimental workflow for determining the inhibitory effect of this compound on the Hill reaction.

Conclusion

This compound is an effective herbicide that targets a fundamental process in plant physiology, the Hill reaction. Its mode of action involves the specific binding to the D1 protein of Photosystem II, leading to the competitive inhibition of plastoquinone reduction. This disruption of the photosynthetic electron transport chain results in the cessation of energy production and the generation of damaging reactive oxygen species, ultimately causing plant death. The quantitative analysis of its inhibitory activity and the detailed experimental protocols provided in this guide offer valuable resources for researchers and professionals in the fields of plant science, weed management, and herbicide development. Further research into the structure-activity relationships of this compound and other triazine herbicides can aid in the design of more effective and selective weed control agents.

References

- 1. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. weber.edu [weber.edu]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

Desmetryn in Weeds: A Technical Guide to Absorption and Translocation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmetryn is a selective triazine herbicide historically used for the control of a range of annual broadleaf and grassy weeds. Its efficacy is fundamentally dependent on its absorption by the target weed and subsequent translocation to its site of action. Understanding the dynamics of these two processes is critical for optimizing application strategies, developing new herbicide formulations, and managing herbicide resistance. This technical guide provides an in-depth overview of the core principles of this compound absorption and translocation in weeds, summarizing available data, detailing experimental protocols, and visualizing key pathways.

Mode of Action

This compound acts as a photosynthetic inhibitor. After absorption and translocation to the leaves, it interferes with the photosynthetic electron transport chain in photosystem II (PSII). This disruption leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and necrosis of the plant tissue.

Absorption of this compound

This compound can be absorbed by weeds through both their roots and foliage. The primary route of uptake often depends on the application method (pre-emergence or post-emergence) and environmental conditions.

Foliar Absorption: When applied post-emergence, this compound must penetrate the waxy cuticle of the leaf surface to enter the plant. The efficiency of foliar uptake is influenced by factors such as the weed species' leaf morphology, the formulation of the herbicide, and environmental conditions like humidity and temperature.

Root Absorption: For pre-emergence applications, this compound present in the soil solution is absorbed by the roots. The herbicide then moves into the vascular system for translocation to the shoots. Soil properties, including organic matter content, pH, and moisture levels, can significantly impact the availability of this compound for root uptake.

Translocation of this compound

Once absorbed, this compound is primarily translocated throughout the plant via the xylem, the water-conducting tissue. This movement is largely unidirectional, from the roots to the leaves, driven by the transpiration stream. In the case of foliar absorption, there can be some localized movement, but significant translocation to other parts of the plant, particularly the roots, is generally limited as it is not readily mobile in the phloem.

Quantitative Data on Absorption and Translocation

Specific quantitative data on this compound absorption and translocation rates in various weed species is limited in publicly available literature. The following table summarizes representative data for analogous triazine herbicides to provide an estimated framework. It is crucial to note that these values can vary significantly based on the specific weed species, experimental conditions, and herbicide formulation.

| Herbicide (Analog) | Weed Species | Application | Time After Treatment (Hours) | Absorption (% of Applied) | Translocation (% of Absorbed) | Reference |

| Metamitron | Chenopodium album | Foliar | 72 | ~85% | ~15% to other plant parts | Fictionalized Data |

| Atrazine | Amaranthus retroflexus | Root | 48 | ~60% | ~90% to shoots | Fictionalized Data |

| Prometryn | Setaria faberi | Foliar | 24 | ~40% | ~10% to other plant parts | Fictionalized Data |

Note: This table is illustrative due to the lack of specific public data for this compound. Actual values would need to be determined experimentally.

Experimental Protocols

The study of this compound absorption and translocation typically involves the use of radiolabeled molecules, most commonly with Carbon-14 (¹⁴C).

Protocol 1: Foliar Absorption and Translocation Study using ¹⁴C-Desmetryn

Objective: To quantify the rate of foliar absorption and the extent of translocation of this compound in a target weed species.

Materials:

-

¹⁴C-labeled this compound of known specific activity

-

Target weed species grown under controlled conditions

-

Microsyringe or automated droplet applicator

-

Liquid Scintillation Counter (LSC)

-

Biological Oxidizer

-

Phosphor Imager and imaging plates

-

Solvents for rinsing (e.g., ethanol:water solution)

-

Plant dissection tools

Methodology:

-

Plant Preparation: Grow the target weed species to a specific growth stage (e.g., 3-4 true leaves) in a controlled environment (growth chamber or greenhouse).

-

Herbicide Application: Apply a precise amount of ¹⁴C-desmetryn solution in microdroplets to the adaxial surface of a specific leaf (the "treated leaf").

-

Incubation: Harvest plants at predetermined time intervals after application (e.g., 6, 12, 24, 48, 72 hours).

-

Leaf Wash: At each harvest time, carefully wash the treated leaf with a suitable solvent to remove any unabsorbed ¹⁴C-desmetryn from the leaf surface.

-

Quantification of Unabsorbed Herbicide: Analyze the leaf wash solution using a Liquid Scintillation Counter to determine the amount of ¹⁴C-desmetryn that was not absorbed.

-

Plant Dissection: Dissect the harvested plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

-

Quantification of Absorbed and Translocated Herbicide:

-

Liquid Scintillation Counting: Dry, weigh, and combust each plant part using a biological oxidizer. The resulting ¹⁴CO₂ is trapped and quantified by LSC. This provides a precise measurement of the amount of radioactivity in each plant part.

-

Phosphor Imaging: Press the whole plant (or dissected parts) against a phosphor imaging plate. The plate captures the radioactive decay, and a phosphor imager is used to create a visual representation of the ¹⁴C-desmetryn distribution within the plant. This provides a qualitative and semi-quantitative assessment of translocation patterns.

-

-

Data Analysis:

-

Absorption: Calculate the amount of absorbed ¹⁴C-desmetryn by subtracting the amount recovered in the leaf wash from the total amount applied. Express this as a percentage of the total applied.

-

Translocation: Calculate the amount of ¹⁴C-desmetryn in each plant part. Express translocation as the percentage of the total absorbed radioactivity that has moved out of the treated leaf into other plant parts.

-

Protocol 2: Root Absorption and Translocation Study using ¹⁴C-Desmetryn

Objective: To quantify the rate of root absorption and the extent of translocation of this compound from the soil/hydroponic solution.

Materials:

-

¹⁴C-labeled this compound

-

Target weed species

-

Hydroponic system or pots with a defined soil matrix

-

Liquid Scintillation Counter

-

Biological Oxidizer

-

Plant dissection tools

Methodology:

-

Plant Preparation: Grow the target weed species in a hydroponic solution or in pots with a low organic matter soil/sand mix.

-

Herbicide Application: Introduce a known concentration of ¹⁴C-desmetryn into the hydroponic solution or soil.

-

Incubation: Harvest plants at set time intervals.

-

Root Wash: Thoroughly wash the roots to remove any ¹⁴C-desmetryn adhering to the root surface.

-

Plant Dissection: Separate the plant into roots and shoots (further dissection of the shoot may also be performed).

-

Quantification: Process and analyze the plant parts using a biological oxidizer and Liquid Scintillation Counter as described in the foliar application protocol.

-

Data Analysis:

-

Absorption: Calculate the total amount of radioactivity taken up by the plant.

-

Translocation: Determine the percentage of the total absorbed radioactivity that has been translocated from the roots to the shoots.

-

Visualization of Pathways and Workflows

Signaling Pathway

An In-Depth Technical Guide to the Environmental Fate and Transport of Desmetryn

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmetryn is a selective triazine herbicide used for the control of a variety of broadleaf and grassy weeds. An understanding of its behavior in the environment is paramount for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, consolidating available data on its physicochemical properties, degradation pathways, mobility in soil and water, and potential for bioaccumulation. This document is intended to serve as a foundational resource for researchers and scientists. Due to the limited publicly available quantitative data for this compound, this guide also draws upon general characteristics of triazine herbicides to provide a broader context for its environmental behavior.

Physicochemical Properties

The environmental transport and fate of a pesticide are fundamentally governed by its physicochemical properties. These characteristics influence its solubility in water, potential for volatilization, and its tendency to adsorb to soil particles.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅N₅S | [1] |

| Molecular Weight | 213.31 g/mol | [1] |

| Physical State | White to beige solid | PubChem |

| Melting Point | 84 - 86 °C | [2] |

| Water Solubility | High (specific value not available) | [3] |

| Vapor Pressure | Volatile (specific value not available) | |

| LogP (Octanol-Water Partition Coefficient) | 2.7 | [1] |

Environmental Degradation

The persistence of this compound in the environment is determined by the rate at which it is broken down by various biotic and abiotic processes. As a member of the s-triazine family of herbicides, its degradation is expected to proceed through pathways common to this class of compounds, primarily hydrolysis and microbial metabolism[4].

Abiotic Degradation

Photolysis: Photodegradation, or the breakdown of a chemical by light, can be a significant dissipation route for pesticides present on soil surfaces or in clear, shallow waters. Specific aqueous photolysis half-life data for this compound is not currently available.

Biotic Degradation

Aerobic Soil Metabolism: In the presence of oxygen, soil microorganisms can utilize pesticides as a source of carbon and other nutrients, leading to their degradation. This compound is reported to be not usually persistent in soils, suggesting that aerobic metabolism is a likely route of dissipation. However, specific soil half-life (DT50) values from aerobic degradation studies are not available.

Anaerobic Soil Metabolism: In environments lacking oxygen, such as flooded soils or deeper soil layers, anaerobic microorganisms can also contribute to pesticide degradation. Information on the anaerobic degradation of this compound is limited.

Mobility in Soil and Water

The mobility of this compound in the environment, particularly its potential to leach into groundwater or move with surface runoff, is largely dictated by its adsorption to soil particles.

Soil Adsorption and Leaching

The tendency of a pesticide to bind to soil is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger binding to soil and lower mobility. Based on its chemical properties, this compound is not expected to leach to groundwater, suggesting it has a moderate to high affinity for soil particles. However, specific Koc values for this compound across different soil types are not well-documented in publicly accessible literature.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF).

Degradation Pathways

The degradation of s-triazine herbicides typically involves the following key transformations:

-

Hydroxylation: Replacement of the methylthio group with a hydroxyl group.

-

N-dealkylation: Removal of the isopropyl and/or methyl groups from the amino side chains.

-

Ring Cleavage: The eventual breakdown of the triazine ring structure.

A definitive degradation pathway for this compound with identified metabolites is not available in the reviewed literature. The following diagram illustrates a generalized degradation pathway for a methylthiotriazine herbicide, which can be considered a plausible model for this compound's transformation in the environment.

Experimental Protocols

The determination of the environmental fate parameters discussed in this guide is typically conducted following standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across studies.

Hydrolysis

The rate of hydrolysis is determined according to OECD Guideline 111: Hydrolysis as a Function of pH . This protocol involves incubating the test substance in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and temperatures in the dark. The concentration of the test substance is measured at different time intervals to determine the degradation rate and half-life.

Photolysis

Aqueous photolysis is assessed using OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis . This involves exposing an aqueous solution of the test substance to a light source that simulates natural sunlight. The decline in the concentration of the substance is monitored over time to calculate the photolysis rate constant and half-life.

Aerobic and Anaerobic Soil Metabolism

The degradation and transformation of a substance in soil are evaluated following OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil . In this study, the test substance is applied to soil samples which are then incubated under either aerobic or anaerobic conditions. At various time points, the soil is extracted and analyzed for the parent compound and its transformation products to determine the rate of degradation and identify metabolites.

Soil Adsorption/Desorption

The mobility of a chemical in soil is determined using OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method . This method involves equilibrating a solution of the test substance with a soil sample. The concentration of the substance remaining in the solution is measured to determine the amount adsorbed to the soil, from which the Koc value is calculated.

Bioaccumulation in Fish

The potential for a substance to bioaccumulate in aquatic organisms is assessed using OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure . In this study, fish are exposed to the test substance in water for a defined period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the substance in the fish tissue is measured over time to calculate the bioconcentration factor.

Conclusion and Data Gaps

This compound, a triazine herbicide, is expected to have a moderate persistence in the environment. While qualitative information suggests it is not likely to leach into groundwater and is susceptible to degradation in soil, there is a significant lack of publicly available, quantitative data on its environmental fate. Key data gaps include:

-

pH-dependent hydrolysis rates and half-lives.

-

Aqueous photolysis quantum yield and half-life.

-

Aerobic and anaerobic degradation half-lives in a variety of soil types.

-

Experimentally determined Koc values for different soils.

-

An experimentally determined bioconcentration factor in fish.

-

A definitive degradation pathway with identification of major metabolites.

Further research is necessary to generate this critical data to allow for a more comprehensive and quantitative assessment of the environmental risk posed by this compound. The standardized OECD guidelines provide a robust framework for conducting such studies. In the absence of specific data, the environmental behavior of other methylthiotriazine herbicides can provide a preliminary indication of the likely fate and transport of this compound.

References

- 1. This compound | C8H15N5S | CID 13904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. epa.gov [epa.gov]

- 4. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Degradation Pathways of Desmetryn in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmetryn is a selective herbicide belonging to the s-triazine class of compounds. Its efficacy in controlling weeds is well-established; however, its environmental fate, particularly its degradation in soil, is a critical aspect of its overall risk assessment. Understanding the pathways through which this compound breaks down in the soil is essential for predicting its persistence, potential for groundwater contamination, and its long-term impact on the soil ecosystem. This technical guide provides an in-depth overview of the known and inferred degradation pathways of this compound in soil, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the core processes.

This compound has the chemical formula C8H15N5S.[1][2][3] Its IUPAC name is 4-N-methyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine.[3]

Core Degradation Pathways

The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic mechanisms.[2] The primary routes of transformation are microbial degradation, chemical hydrolysis, and photodegradation.[2] For s-triazine herbicides, common degradation pathways include N-dealkylation and hydrolysis of the triazine ring. For methylthio-s-triazines like this compound, oxidation and subsequent removal of the methylthio group (dethiomethylation) is also a key step.

Biotic Degradation

Microbial metabolism is a major contributor to the breakdown of this compound in soil.[4][5] Soil microorganisms, including bacteria and fungi, can utilize the herbicide as a source of carbon and nitrogen, or co-metabolically degrade it in the presence of other substrates. While specific microorganisms that degrade this compound have not been extensively documented, genera known to degrade other s-triazine herbicides, such as Arthrobacter and Pseudomonas, are likely involved.[3][6][7][8][9][10] Fungi, particularly species of Aspergillus, have also been shown to be effective in degrading various pesticides.[5][11][12][13][14]

The key enzymatic reactions involved in the biotic degradation of this compound are believed to be:

-

N-dealkylation: The removal of the isopropyl and methyl groups from the amino substituents on the triazine ring. This is a common initial step in the degradation of many s-triazine herbicides.[1][15][16]

-

S-oxidation and Dethiomethylation: The methylthio (-SCH3) group is susceptible to microbial oxidation to a sulfoxide (B87167) and then a sulfone. This can be followed by the cleavage of the C-S bond, a reaction potentially catalyzed by a C-S lyase, leading to the formation of a hydroxylated metabolite.[17][18][19][20][21]

-

Hydrolysis: The cleavage of the C-S bond and the deamination of the amino groups, ultimately leading to the formation of hydroxy-desmetryn and other hydroxylated derivatives.

-

Ring Cleavage: Following the removal of the side chains, the triazine ring can be cleaved, leading to complete mineralization to CO2, NH3, and water.

Abiotic Degradation

Abiotic processes, primarily chemical hydrolysis and photolysis, also contribute to the degradation of this compound, although their significance can vary depending on environmental conditions.[7][22][23][24]

-

Hydrolysis: This process involves the reaction of this compound with water, which can lead to the replacement of the methylthio group with a hydroxyl group, forming hydroxy-desmetryn. The rate of hydrolysis is influenced by soil pH and temperature.[7]

-

Photodegradation: On the soil surface, this compound can be degraded by sunlight. Photodegradation can involve the oxidation of the methylthio group and N-dealkylation.[9][22] Studies on the related herbicide prometryn (B1678245) have shown that its half-life is significantly shorter under UV light compared to dark conditions.[9]

Proposed Degradation Pathway of this compound

Based on the degradation pathways of structurally similar s-triazine herbicides like prometryn and atrazine, a putative degradation pathway for this compound is proposed. The initial steps likely involve N-dealkylation of the isopropyl and/or methyl groups and oxidation of the methylthio group. Subsequent hydrolysis and further dealkylation lead to the formation of more polar metabolites, culminating in the cleavage of the triazine ring.

References

- 1. agronomy.lsu.edu [agronomy.lsu.edu]

- 2. epa.gov [epa.gov]

- 3. Frontiers | Insight Into Metabolic Versatility of an Aromatic Compounds-Degrading Arthrobacter sp. YC-RL1 [frontiersin.org]

- 4. enviresearch.com [enviresearch.com]

- 5. Degradation of chlorimuron-ethyl by Aspergillus niger isolated from agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biodegradation and kinetic analysis of phthalates by an Arthrobacter strain isolated from constructed wetland soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Review on Performance of Aspergillus and Penicillium Species in Biodegradation of Organochlorine and Organophosphorus Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Biodegradation Efficacy of Aspergillus niger and Trichoderma harzianum on Low-Density Polyethylene [mdpi.com]

- 15. Characterization of a Pyrethroid-Degrading Pseudomonas fulva Strain P31 and Biochemical Degradation Pathway of D-Phenothrin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. The molecular basis of thioalcohol production in human body odour - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of a C-S lyase inhibitor for the prevention of human body malodor formation: tannic acid inhibits the thioalcohol production in Staphylococcus hominis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of compounds inhibiting the C-S lyase activity of a cell extract from a Staphylococcus sp. isolated from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. cdpr.ca.gov [cdpr.ca.gov]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. Assessment of pesticide contamination in soil samples from an intensive horticulture area, using ultrasonic extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmetryn: An In-depth Technical Guide to its Hydrolysis and Photolysis Rates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmetryn is a selective herbicide belonging to the s-triazine class of compounds. Understanding its environmental fate, particularly its degradation through hydrolysis and photolysis, is crucial for assessing its persistence, potential for contamination of water resources, and overall environmental risk. This technical guide provides a comprehensive overview of the current knowledge on the hydrolysis and photolysis rates of this compound, including detailed experimental protocols and potential degradation pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide furnishes the standardized methodologies required to generate such data, empowering researchers to conduct further studies.

Data Presentation

The persistence of a pesticide is often described by its half-life (DT50), which is the time required for half of the applied substance to degrade.[1] The following tables summarize the available quantitative data for this compound's hydrolysis and provide a template for photolysis data.

Table 1: Hydrolysis of this compound

| pH | Temperature (°C) | Half-life (DT50) | Rate Constant (k) | Reference |

| 7 | 20 | Stable | Not Applicable | AERU Database |

| 4 | 25 | Data Not Available | Data Not Available | |

| 9 | 25 | Data Not Available | Data Not Available |

Table 2: Photolysis of this compound

| Light Source/Conditions | Wavelength (nm) | Quantum Yield (Φ) | Half-life (DT50) | Rate Constant (k) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Standardized guidelines for testing the hydrolysis and photolysis of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA) Office of Prevention, Pesticides and Toxic Substances (OPPTS).

Hydrolysis Studies (Based on OECD Guideline 111 and OPPTS 835.2120)

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values (typically 4, 7, and 9) and temperatures.

Methodology:

-

Test Substance: Analytical grade this compound of known purity. Radiolabeled this compound (e.g., with ¹⁴C) is often preferred to facilitate the identification and quantification of degradation products.

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared to maintain constant pH throughout the experiment. Common buffer systems include:

-

pH 4: Acetate or citrate (B86180) buffer

-

pH 7: Phosphate buffer

-

pH 9: Borate buffer

-

-

Test Conditions:

-

The test is conducted in the dark to exclude photodegradation.

-

Solutions are maintained at a constant temperature (e.g., 25°C). To assess temperature effects, studies can be performed at multiple temperatures.

-

The concentration of this compound should be below its water solubility limit.

-

-

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and added to the buffer solutions to achieve the desired initial concentration. The volume of the organic solvent should be minimal (typically <1%) to avoid co-solvent effects.

-

The test solutions are incubated in sterile containers at the specified temperature.

-

Aliquots are withdrawn at appropriate time intervals.

-

-

Analysis:

-

The concentration of this compound and its potential degradation products in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[2]

-

If radiolabeled this compound is used, Liquid Scintillation Counting (LSC) can quantify the parent compound and degradation products after separation by chromatography.

-

-

Data Analysis:

-

The degradation of this compound is typically assumed to follow pseudo-first-order kinetics. The rate constant (k) is calculated from the slope of the natural logarithm of the concentration versus time plot.

-

The hydrolysis half-life (DT50) is calculated using the formula: DT50 = ln(2) / k.

-

Photolysis Studies (General Protocol)

Objective: To determine the rate of photolytic degradation of this compound in an aqueous solution upon exposure to a light source simulating sunlight and to determine its quantum yield.

Methodology:

-

Test Substance: Analytical grade this compound of known purity.

-

Solvent: The study is typically conducted in sterile, purified water. The effect of dissolved organic matter can be investigated by using natural water samples.

-

Light Source: A light source that simulates the spectrum of natural sunlight is used, such as a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm.

-

Actinometer: A chemical actinometer with a known quantum yield (e.g., p-nitroanisole) is used to measure the light intensity of the experimental system.[3]

-

Test Conditions:

-

The test is conducted in quartz tubes or other vessels that are transparent to the wavelengths of the light source.

-

The temperature of the samples is controlled throughout the experiment.

-

Dark controls (samples wrapped in aluminum foil) are run in parallel to account for any non-photolytic degradation (e.g., hydrolysis).

-

-

Procedure:

-

Solutions of this compound and the actinometer are prepared in the chosen solvent.

-

The solutions are placed in the photoreactor and irradiated.

-

Samples of both the this compound solution and the actinometer solution are taken at various time points.

-

-

Analysis:

-

The concentration of this compound and the actinometer in the samples is determined by a suitable analytical method, such as HPLC-UV/MS.

-

-

Data Analysis:

-

The rates of degradation for both this compound and the actinometer are calculated.

-

The quantum yield (Φ) of this compound is calculated by comparing its rate of degradation to that of the actinometer, taking into account the light absorption of both compounds at the wavelengths of interest.[3]

-

The photolysis half-life (DT50) under specific environmental conditions can then be estimated using the quantum yield and solar irradiance data.

-

Mandatory Visualization

Caption: Workflow for a this compound hydrolysis experiment.

Caption: Workflow for a this compound photolysis experiment.

References

- 1. atticusllc.com [atticusllc.com]

- 2. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Desmetryn: A Technical Examination of Soil Sorption and Leaching Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the soil sorption and leaching potential of the selective herbicide Desmetryn. A thorough review of available scientific literature reveals a significant gap in publicly accessible, quantitative data for this compound's specific soil sorption coefficients (Koc, Kd) and Freundlich isotherm parameters. Consequently, this document focuses on the fundamental processes governing the environmental fate of triazine herbicides like this compound, detailed experimental protocols for determining key sorption and leaching parameters, and the logical frameworks for interpreting potential environmental mobility. While specific data for this compound is absent, illustrative data for the structurally related triazine herbicide, Prometryne, is provided for contextual understanding. It is imperative to note that this data is not a direct substitute for this compound-specific experimental values.

Introduction to Soil Sorption and Leaching of Herbicides

The environmental fate of a herbicide is critically influenced by its interaction with soil particles and its potential for movement through the soil profile. Soil sorption refers to the process by which a chemical becomes associated with soil solids, including organic matter and clay minerals. This process is a primary determinant of the herbicide's bioavailability for pest control, its degradation rate, and its mobility. Leaching is the downward movement of a substance through the soil profile with percolating water. A high leaching potential increases the risk of groundwater contamination, a significant environmental concern.

This compound, a methylthiotriazine herbicide, is expected to exhibit soil interaction behaviors characteristic of this chemical class. The sorption of triazine herbicides is known to be influenced by soil properties such as organic matter content, clay content, and pH. Generally, higher organic matter and clay content lead to stronger sorption and reduced leaching.

Quantitative Data on Soil Sorption

Table 1: Illustrative Soil Sorption and Leaching Parameters for Prometryne (Not this compound)

| Parameter | Value | Soil Type | Reference |

| Koc (L/kg) | 300 - 800 | Various | [General literature values for Prometryne] |

| Kd (L/kg) | 1.5 - 10 | Silt Loam | [Hypothetical example based on typical Kd values] |

| Freundlich 1/n | 0.8 - 0.95 | Clay Loam | [Hypothetical example based on typical 1/n values] |

| GUS Score | 1.8 - 2.8 | N/A | [Calculated based on hypothetical Koc and half-life] |

Note: The values presented in Table 1 are for illustrative purposes only and should not be used to predict the environmental behavior of this compound. Experimental determination of these parameters for this compound is essential for an accurate risk assessment.

Experimental Protocols

The determination of soil sorption and leaching potential involves standardized laboratory experiments. The following are detailed methodologies for key experiments.

Batch Equilibrium Sorption Study (OECD 106)

This experiment quantifies the extent of pesticide sorption to soil at equilibrium.

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).

Methodology:

-

Soil Preparation: Representative soil samples are air-dried and sieved (e.g., through a 2-mm sieve). Key soil properties such as organic carbon content, pH, texture (sand, silt, clay content), and cation exchange capacity are determined.

-

Test Solution Preparation: A stock solution of this compound in a suitable solvent is prepared. A series of aqueous test solutions of varying concentrations are made by diluting the stock solution in a 0.01 M calcium chloride (CaCl2) solution, which mimics the ionic strength of soil solution.

-

Equilibration: A known mass of soil (e.g., 2-5 g) is placed in a series of centrifuge tubes. A specific volume of each test solution (e.g., 10-20 mL) is added to the tubes.

-

Shaking: The tubes are sealed and shaken in a constant temperature shaker (e.g., 20-25°C) for a predetermined equilibration time (typically 24-48 hours), which is established in preliminary kinetic studies.

-

Centrifugation and Analysis: After shaking, the tubes are centrifuged at high speed to separate the soil from the aqueous phase. An aliquot of the supernatant is carefully removed and analyzed for the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Analysis: The amount of this compound sorbed to the soil is calculated as the difference between the initial and the equilibrium concentrations in the solution. The data is then used to construct a sorption isotherm by plotting the sorbed concentration (Cs) against the equilibrium solution concentration (Ce). The Kd and Koc values are then calculated.

Soil Column Leaching Study (OECD 312)

This experiment simulates the movement of a pesticide through a soil profile under controlled conditions.

Objective: To assess the mobility and leaching potential of this compound and its degradation products in soil.

Methodology:

-

Column Preparation: Glass or stainless-steel columns (e.g., 30 cm long, 5 cm diameter) are uniformly packed with the selected soil to a specific bulk density. The columns are pre-conditioned by slowly passing a 0.01 M CaCl2 solution through them until a steady flow is achieved.

-

Application of Test Substance: A known amount of radiolabeled (e.g., ¹⁴C) this compound is applied to the surface of the soil column. The use of a radiolabeled compound allows for a complete mass balance determination.

-

Elution (Simulated Rainfall): The columns are eluted with a 0.01 M CaCl2 solution at a constant flow rate for a defined period (e.g., 48 hours) to simulate rainfall.

-

Leachate Collection and Analysis: The leachate (the solution that passes through the column) is collected in fractions at regular intervals. The total volume of leachate is recorded. The concentration of this compound and its transformation products in the leachate fractions is determined by methods such as Liquid Scintillation Counting (LSC) for total radioactivity and HPLC with radiometric detection for specific compounds.

-

Soil Analysis: After the elution is complete, the soil column is carefully extruded and sectioned into segments (e.g., every 5 cm). Each soil segment is extracted with an appropriate solvent to recover the parent compound and its metabolites. The extracts are then analyzed.

-

Data Analysis: A mass balance is calculated to account for the total applied radioactivity. The distribution of this compound and its degradation products in the leachate and soil segments provides a quantitative measure of its mobility.

Visualizations

The following diagrams illustrate the key concepts and workflows related to this compound's soil sorption and leaching potential.

Caption: Logical relationship between factors influencing this compound's fate in soil.

Caption: Experimental workflow for assessing soil sorption and leaching.

Conclusion

The soil sorption and leaching potential of this compound are critical parameters for a comprehensive environmental risk assessment. While specific quantitative data for this compound are currently lacking in the public domain, the experimental protocols and conceptual frameworks outlined in this guide provide a robust foundation for its determination. The behavior of this compound in soil is expected to be influenced by its physicochemical properties and the characteristics of the soil environment, particularly organic matter content, clay content, and pH. Future research should prioritize the experimental determination of this compound's soil sorption coefficients to enable accurate modeling of its environmental fate and to ensure its safe and sustainable use.

Desmetryn's Toxicological Profile in Aquatic Ecosystems: An In-depth Technical Review

For Immediate Release